molecular formula C19H24N2O2 B6915117 N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B6915117
M. Wt: 312.4 g/mol
InChI Key: SAEXJVAGDSPTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine is a synthetic organic compound that features a benzofuran moiety and a pyridine ring

Properties

IUPAC Name

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-21(13-17-7-5-6-8-20-17)12-16-11-18(22-3)10-15-9-14(2)23-19(15)16/h5-8,10-11,14H,4,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEXJVAGDSPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=N1)CC2=CC(=CC3=C2OC(C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Methoxylation and Methylation: The benzofuran intermediate is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzofuran intermediate.

    Final Coupling: The final step involves coupling the benzofuran-pyridine intermediate with ethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or pyridine derivatives.

Scientific Research Applications

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-3-ylmethyl)ethanamine
  • N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-4-ylmethyl)ethanamine

Uniqueness

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific substitution pattern on the benzofuran and pyridine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.